![molecular formula C13H11N3O3S B14403981 5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 89683-16-9](/img/structure/B14403981.png)
5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole-4,9-diones. These compounds have been studied for their potential biological activities, including antitumor effects. The compound’s structure includes a naphthoquinone core, which is known for its ability to generate reactive oxygen species (ROS), making it a promising candidate for various therapeutic applications .
Preparation Methods
The synthesis of 5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be achieved through a metal-free domino [3 + 2] cycloaddition reaction. This method involves the use of easily available starting materials, mild reaction conditions, and eco-friendly characteristics. The reaction provides a good atom economy and a broad substrate scope with high yields
Chemical Reactions Analysis
5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions may yield hydroquinone derivatives .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine biosynthesis. Inhibition of hDHODH has been linked to antitumor effects, making this compound a promising candidate for cancer therapy . Additionally, its ability to induce ROS production and mitochondrial dysfunction has been explored for its potential in treating various diseases .
Mechanism of Action
The mechanism of action of 5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves the inhibition of hDHODH and the induction of ROS production. The compound interacts with hDHODH through hydrogen bond and hydrophobic interactions, leading to the inhibition of the enzyme’s activity. This inhibition disrupts pyrimidine biosynthesis, which is essential for DNA replication and cell proliferation. The induction of ROS production further contributes to its antitumor effects by causing oxidative stress, mitochondrial dysfunction, apoptosis, and cell cycle arrest .
Comparison with Similar Compounds
Similar compounds to 5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione include other naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives such as compounds 11k and 11l. These compounds also exhibit inhibitory activity against hDHODH and induce ROS production, but they differ in their specific substituents and potency. For example, compounds 11k and 11l have IC50 values of 9 and 4.5 nM, respectively, indicating their higher potency compared to other derivatives . The unique methanesulfinyl and dimethyl substituents in this compound contribute to its distinct chemical properties and biological activities.
Properties
CAS No. |
89683-16-9 |
|---|---|
Molecular Formula |
C13H11N3O3S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
6,7-dimethyl-5-methylsulfinyl-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C13H11N3O3S/c1-5-4-7-8(13(6(5)2)20(3)19)12(18)10-9(11(7)17)14-16-15-10/h4H,1-3H3,(H,14,15,16) |
InChI Key |
QROCVVIVCNQMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)S(=O)C)C(=O)C3=NNN=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


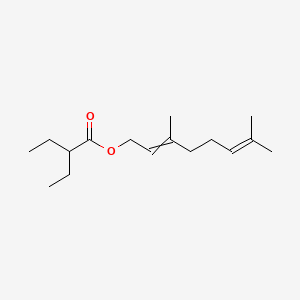
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)
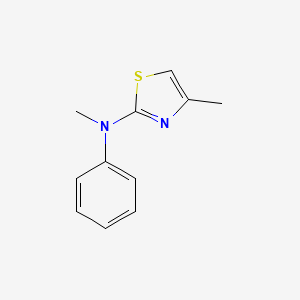
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)
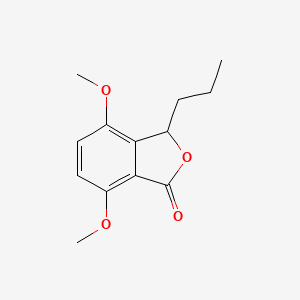
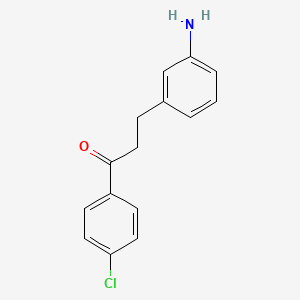
![(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide](/img/structure/B14403943.png)
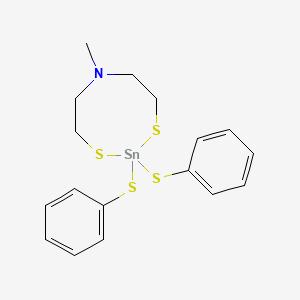
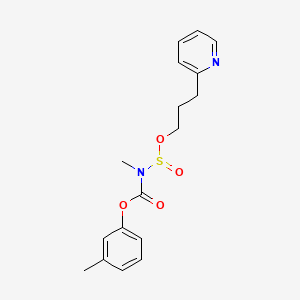

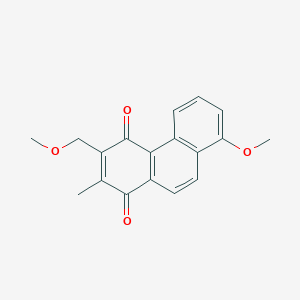
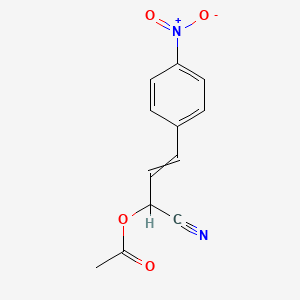
![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
